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molecular formula C18H24N2O3 B3271726 tert-Butyl 4-cyano-4-(3-methoxyphenyl)piperidine-1-carboxylate CAS No. 553631-35-9

tert-Butyl 4-cyano-4-(3-methoxyphenyl)piperidine-1-carboxylate

Cat. No. B3271726
M. Wt: 316.4 g/mol
InChI Key: CAWFUTWCSVOOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07294628B2

Procedure details

This compound is prepared by the procedure described in step A of preparation 1.8, from 16.3 g of sodium hydride at a concentration of 60% in oil in 400 ml of DMSO, 30 g of 3-methoxyphenylacetonitrile in 150 ml of THF and 47 g of tert-butyl bis(2-chloroethyl)carbamate in 100 ml of DMSO. This gives 54 g of the expected product.
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
47 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH2:11][C:12]#[N:13])[CH:8]=[CH:9][CH:10]=1.Cl[CH2:15][CH2:16][N:17]([CH2:25][CH2:26]Cl)[C:18](=[O:24])[O:19][C:20]([CH3:23])([CH3:22])[CH3:21]>CS(C)=O.C1COCC1>[CH3:3][O:4][C:5]1[CH:6]=[C:7]([C:11]2([C:12]#[N:13])[CH2:26][CH2:25][N:17]([C:18]([O:19][C:20]([CH3:22])([CH3:21])[CH3:23])=[O:24])[CH2:16][CH2:15]2)[CH:8]=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CC#N
Step Three
Name
Quantity
47 g
Type
reactant
Smiles
ClCCN(C(OC(C)(C)C)=O)CCCl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is prepared by the procedure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1(CCN(CC1)C(=O)OC(C)(C)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 54 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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